Product packaging for 3-Bromo-2-isopropoxyphenylboronic acid(Cat. No.:CAS No. 870718-04-0)

3-Bromo-2-isopropoxyphenylboronic acid

Cat. No.: B1286886
CAS No.: 870718-04-0
M. Wt: 258.91 g/mol
InChI Key: FKHTXEIXJGJOCH-UHFFFAOYSA-N
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Description

Significance of Boronic Acids in Organic Synthesis and Medicinal Chemistry

Boronic acids, characterized by the R–B(OH)₂ functional group, are a cornerstone of modern chemical synthesis and drug discovery. pharmiweb.com Their stability, versatile reactivity, and relatively low toxicity have made them indispensable tools for chemists. nih.govmdpi.com

The journey of organoboron chemistry began in the mid-20th century, with early work laying the foundation for their use in synthesis. numberanalytics.comnumberanalytics.com The field gained significant momentum with the pioneering research of Herbert Brown in the 1950s and 1960s. numberanalytics.com Boronic acids themselves were first synthesized by Edward Frankland in 1860. nih.govmdpi.com A pivotal moment in their evolution was the development of the Suzuki-Miyaura cross-coupling reaction in the late 1970s and early 1980s. numberanalytics.comnih.gov This palladium-catalyzed reaction, which forges carbon-carbon bonds between organoboron compounds and organic halides, has become one of the most widely used reactions in organic synthesis. nih.govchemrxiv.org The importance of this transformation was recognized with the 2010 Nobel Prize in Chemistry, highlighting the profound impact of organoboron compounds on the field.

Boronic acids are highly valued as synthetic intermediates due to their multifaceted reactivity. nih.govboronmolecular.com Their most prominent application is in the Suzuki-Miyaura coupling, which allows for the construction of complex biaryl and heteroaryl structures that are common motifs in pharmaceuticals and functional materials. chemrxiv.orgboronmolecular.com Beyond this, boronic acids participate in a wide array of other important transformations, including:

Chan-Lam Coupling: Formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. pharmiweb.com

Petasis Borono-Mannich Reaction: A multicomponent reaction to form allylic amines. numberanalytics.com

Asymmetric Synthesis: Used in the creation of chiral amino acids. nih.gov

Diels-Alder Reactions: Acting as catalysts or components in cycloaddition reactions. nih.gov

This diverse reactivity profile allows boronic acids to serve as versatile building blocks for constructing complex molecular architectures from simpler precursors. chemrxiv.orgboronmolecular.com

The unique properties of the boronic acid group have been leveraged in the design of therapeutics and advanced materials. In medicinal chemistry, the boron atom's empty p-orbital allows it to act as a Lewis acid and form reversible covalent bonds with nucleophilic residues, such as the hydroxyl group of serine in enzyme active sites. nih.govresearchgate.net This property has been exploited to develop potent enzyme inhibitors. A notable example is Bortezomib (Velcade®), a proteasome inhibitor used in cancer therapy, which contains a boronic acid moiety crucial for its mechanism of action. nih.govresearchgate.net Other FDA-approved boron-containing drugs include the benzoxaboroles Tavaborole and Crisaborole. nih.gov

In materials science, boronic acids are used to create sensors, particularly for carbohydrates like glucose, due to their ability to form reversible esters with diols. boronmolecular.comchem-space.com They are also incorporated into polymers to create "smart" materials that can respond to stimuli such as changes in pH or the presence of specific molecules. nih.gov

Unique Structural Features and Reactivity Profile of 3-Bromo-2-isopropoxyphenylboronic Acid

The specific structure of this compound dictates its chemical behavior and utility as a synthetic building block. The arrangement of the bromo, isopropoxy, and boronic acid groups on the phenyl ring creates a distinct electronic and steric environment.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 871126-27-1
Molecular Formula C₉H₁₂BBrO₃
Molecular Weight 258.9 g/mol
Melting Point 55-59 °C chemicalbook.com
Appearance Powder

The substitution pattern of this compound is key to its reactivity. The isopropoxy group is located at the ortho-position relative to the boronic acid. Bulky ortho-substituents can exert significant steric hindrance, which may influence the rate and outcome of reactions involving the boronic acid group. researchgate.net This steric crowding can affect the approach of catalysts and reagents, potentially leading to different selectivity compared to less hindered boronic acids.

The bromine atom is at the meta-position. As an electron-withdrawing group, bromine influences the electronic properties of the aromatic ring and the acidity of the boronic acid. researchgate.net The introduction of electron-withdrawing groups generally increases the Lewis acidity of the boron center, which can facilitate certain reactions like ester formation. researchgate.netacs.org The combined steric effect of the ortho-isopropoxy group and the electronic effect of the meta-bromo group creates a unique reactivity profile that can be harnessed for specific synthetic targets.

The boronic acid moiety, -B(OH)₂, is the primary site of reactivity. As a Lewis acid, the boron atom possesses a vacant p-orbital, making it susceptible to attack by nucleophiles. nih.govnih.gov This property is fundamental to its role in transmetalation, the key step in Suzuki-Miyaura coupling, where the organic group is transferred from boron to the palladium catalyst. nih.govacs.org

The reactivity of this compound is therefore a function of this intrinsic Lewis acidity, modulated by the steric and electronic influences of the isopropoxy and bromo substituents. The presence of the bromine atom also provides an additional reactive handle on the molecule. While the boronic acid is typically used for cross-coupling, the bromo group can participate in other transformations, such as subsequent cross-coupling reactions, allowing for the sequential construction of highly substituted aromatic systems.

Table 2: Potential Synthetic Applications

Reaction TypeRole of this compoundPotential Product
Suzuki-Miyaura Coupling Arylating agentBiaryl structures containing the 3-bromo-2-isopropoxyphenyl motif
Chan-Lam Amination Aryl sourceN-(3-bromo-2-isopropoxyphenyl)amines
Esterification Lewis acid componentBoronate esters for sensing or as protected intermediates

Ortho-Substituent Effects on Reaction Outcomes

The "ortho effect" is a well-documented phenomenon in the chemistry of substituted benzene (B151609) compounds, and it is particularly pronounced in phenylboronic acids. The presence of a substituent at the position adjacent (ortho) to the boronic acid group can lead to significant changes in acidity, reactivity, and even the solid-state structure of the molecule compared to its meta and para isomers. researchgate.net

In the case of this compound, the ortho-isopropoxy group exerts a combination of steric and electronic effects.

Steric Hindrance: The bulky isopropoxy group sterically hinders the boronic acid moiety. This can force the B(OH)₂ group to twist out of the plane of the benzene ring. This loss of planarity can inhibit resonance between the boronic acid group and the aromatic ring, which in turn can influence the acidity and reactivity of the compound. researchgate.net

Electronic Effects: The oxygen atom of the isopropoxy group has lone pairs of electrons that can be donated to the aromatic ring through the resonance effect, which is an electron-donating effect. Simultaneously, the oxygen atom is highly electronegative and withdraws electron density from the ring through the inductive effect. For ortho-alkoxy substituents, the formation of an intramolecular hydrogen bond between the oxygen of the alkoxy group and a hydroxyl group of the boronic acid can stabilize the molecule. researchgate.netbohrium.com This interaction can influence the acidity and the preferred conformation of the molecule. researchgate.net

These combined effects mean that the reactivity of this compound in reactions such as the Suzuki-Miyaura cross-coupling can be different from that of its isomers where the isopropoxy group is at the meta or para position. The steric bulk can affect the rate of transmetalation, a key step in the catalytic cycle of many cross-coupling reactions.

Scope and Objectives of the Research Outline

This article aims to provide a focused examination of this compound from a chemical research perspective. The content will adhere strictly to the academic and theoretical aspects of the compound.

The primary application of arylboronic acids, including this compound, is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.gov This reaction is a powerful method for the formation of carbon-carbon bonds. The presence of both a boronic acid and a bromine atom on the same molecule allows for its use as a bifunctional coupling partner. For instance, the boronic acid moiety can first participate in a Suzuki-Miyaura coupling, and the bromine atom can then be used in a subsequent cross-coupling reaction, enabling the synthesis of complex, multi-substituted aromatic compounds.

The ortho-isopropoxy group can influence the regioselectivity of these coupling reactions. The steric and electronic nature of this group can direct the outcome of reactions on multifunctional aromatic substrates. beilstein-journals.org Research in this area often focuses on developing catalytic systems that are tolerant of various functional groups and can proceed under mild conditions.

From an academic and theoretical standpoint, this compound is an excellent model for studying the interplay of steric and electronic effects in ortho-substituted phenylboronic acids. Computational studies on related ortho-alkoxyphenylboronic acids have been used to analyze interaction energies and molecular packing in the solid state. rsc.org Such studies can provide insights into the stability of different conformations and the nature of intramolecular hydrogen bonding. rsc.orgresearchgate.net

The acidity of ortho-substituted phenylboronic acids often deviates from the trends observed for meta and para isomers due to the ortho effect. researchgate.net Theoretical calculations can help to rationalize these differences by examining the stabilization of the boronic acid and its conjugate base. researchgate.net Furthermore, understanding the mechanism of reactions involving this compound, such as the steps in the Suzuki-Miyaura catalytic cycle, is a key area of academic inquiry. For example, the rate of transmetalation can be significantly affected by the steric hindrance imposed by the ortho-isopropoxy group.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValue
CAS Number 870718-04-0
Molecular Formula C₉H₁₂BBrO₃
Molecular Weight 258.9 g/mol
Melting Point 55-59 °C

Interactive Data Table: Conceptual Impact of Ortho-Isopropoxy Group

FeatureEffect of Ortho-Isopropoxy GroupRationale
Acidity May be increased or decreased compared to isomersInterplay of steric hindrance, intramolecular hydrogen bonding, and electronic effects. researchgate.net
Reactivity in Cross-Coupling Potentially altered reaction ratesSteric hindrance can affect the approach of the catalyst and coupling partners to the boron center. beilstein-journals.org
Solid-State Structure May favor monomeric structuresIntramolecular hydrogen bonding can disrupt the typical dimeric structure of phenylboronic acids. rsc.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12BBrO3 B1286886 3-Bromo-2-isopropoxyphenylboronic acid CAS No. 870718-04-0

Properties

IUPAC Name

(3-bromo-2-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BBrO3/c1-6(2)14-9-7(10(12)13)4-3-5-8(9)11/h3-6,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHTXEIXJGJOCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)Br)OC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BBrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584426
Record name {3-Bromo-2-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870718-04-0
Record name B-[3-Bromo-2-(1-methylethoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870718-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-Bromo-2-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Iii. Catalytic Transformations Involving 3 Bromo 2 Isopropoxyphenylboronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

The primary application of 3-bromo-2-isopropoxyphenylboronic acid in catalytic transformations is through palladium-catalyzed reactions, which facilitate the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling is the most prominent of these transformations for this particular reagent.

The Suzuki-Miyaura coupling stands as a cornerstone of modern synthetic chemistry for its ability to form C(sp²)–C(sp²) bonds with high efficiency and functional group tolerance. This compound is an effective coupling partner in these reactions, enabling the synthesis of sterically hindered biaryl compounds. The general mechanism involves an oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org

This compound has been successfully coupled with a variety of aryl and heteroaryl halides. These reactions are crucial in the synthesis of pharmacologically active molecules and advanced materials.

For instance, in the synthesis of potent and selective inhibitors of the Nav1.7 sodium channel, this compound was coupled with a substituted pyrazole (B372694) derivative, specifically 5-bromo-3-(trifluoromethyl)-1H-pyrazole. This reaction proceeded under standard Suzuki-Miyaura conditions to form the desired C-C bond, highlighting its utility in constructing complex heterocyclic structures.

Another documented application involves its reaction with (R)-tert-butyl 3-(4-bromobenzoyl)piperidine-1-carboxylate. This coupling demonstrates the compatibility of the boronic acid with aryl bromides bearing additional functional groups, such as esters and ketones, to produce intricate molecular scaffolds. Similarly, it has been shown to couple effectively with 4-bromo-N,N-dimethylaniline, further illustrating its versatility with electron-rich aryl bromides.

The structure of this compound inherently influences the efficiency of Suzuki-Miyaura coupling reactions due to both steric and electronic factors.

The success of coupling reactions involving the sterically hindered this compound is highly dependent on the choice of the palladium catalyst, ligand, base, and solvent system. Research and patent literature describe several effective systems tailored for this substrate.

Bulky, electron-rich phosphine (B1218219) ligands are often essential to promote the reaction. These ligands stabilize the palladium center and facilitate both the oxidative addition and reductive elimination steps. For example, the use of a Pd₂(dba)₃ catalyst with a highly hindered biarylphosphine ligand like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) has proven effective. This combination, along with a base such as potassium phosphate (B84403) (K₃PO₄), can efficiently couple the boronic acid even at moderate temperatures.

Alternative catalyst systems include pre-formed palladium complexes that are both air- and moisture-stable. Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) (Pd(dppf)Cl₂) is a commonly used catalyst for this purpose. Another effective catalyst is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), which is often employed with carbonate bases. The choice of solvent also plays a critical role, with mixtures like dioxane/water, toluene/ethanol/water, or toluene/water being frequently used to ensure the solubility of both the organic substrates and inorganic base.

Coupling PartnerCatalyst/LigandBaseSolvent SystemYield
5-bromo-3-(trifluoromethyl)-1H-pyrazolePd(dppf)Cl₂Na₂CO₃Dioxane/WaterNot Reported
(R)-tert-butyl 3-(4-bromobenzoyl)piperidine-1-carboxylatePd(PPh₃)₄K₂CO₃Toluene/Ethanol/WaterNot Reported
4-bromo-N,N-dimethylanilinePd₂(dba)₃ / SPhosK₃PO₄Toluene/WaterNot Reported

Regioselectivity: The Suzuki-Miyaura reaction is highly regioselective. In the case of this compound, the coupling occurs exclusively at the carbon atom bearing the boronic acid group. The carbon-bromine bond remains intact under typical Suzuki-Miyaura conditions, allowing for its potential use in subsequent, orthogonal cross-coupling reactions if desired. This predictable regioselectivity is a key advantage for its use in multi-step syntheses.

Stereoselectivity: While the coupling itself does not create a stereocenter at the reaction site, the product's stereochemistry can be influenced by the formation of atropisomers. Atropisomerism arises from hindered rotation around a single bond, in this case, the newly formed biaryl C-C bond. The presence of the bulky ortho-isopropoxy group on one ring, especially when coupled with an aryl halide that also has bulky ortho substituents, can create a significant energy barrier to rotation. beilstein-journals.orgnih.gov This can lead to the formation of stable, separable atropisomeric products. The selectivity for one atropisomer over another can sometimes be influenced by the catalyst system or reaction conditions, potentially through chelation effects involving the ortho-alkoxy group and the palladium center during the catalytic cycle. beilstein-journals.org

While this compound is predominantly used in Suzuki-Miyaura reactions, its bifunctional nature (containing both a boronic acid and a bromo group) allows it to be a theoretical substrate for other cross-coupling reactions. However, in its role as an organoboron reagent, its application in other named cross-coupling reactions like Stille, Heck, or Sonogashira is not widely documented in the scientific literature. The Suzuki-Miyaura coupling remains the primary and most efficient method for utilizing the boronic acid moiety in palladium-catalyzed C-C bond formation. The bromo substituent, however, could serve as a handle for these other transformations in a subsequent synthetic step.

Other Metal-Catalyzed Cross-Coupling Variants

Chan-Lam Coupling and Related Transformations

The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds, typically between a boronic acid and an amine or an alcohol. In a hypothetical Chan-Lam reaction, this compound would be expected to react with various N- or O-nucleophiles.

General Reaction Scheme:

Ar-B(OH)₂ + Nu-H --[Cu(OAc)₂, Base, Oxidant]--> Ar-Nu

where Ar = 3-Bromo-2-isopropoxyphenyl and Nu-H = Amine, Alcohol, etc.

The presence of the isopropoxy and bromo substituents on the phenyl ring could influence the electronic properties and steric hindrance of the boronic acid, potentially affecting reaction rates and yields. However, without specific experimental data, any discussion of these effects remains speculative.

C-C Bond Formation Beyond Suzuki-Miyaura

While the Suzuki-Miyaura reaction is the most common C-C bond-forming reaction for boronic acids, other transformations are possible. These could include Heck-type reactions or couplings with organometallic reagents other than those typically used in Suzuki reactions. The reactivity of this compound in such reactions would depend on the specific catalytic system and reaction conditions employed.

Derivatization and Further Functionalization via the Boronic Acid Group

The boronic acid moiety is a versatile functional group that can undergo various transformations.

Boronic acids readily and reversibly react with diols to form cyclic boronate esters. This reaction is often used for the protection of the boronic acid group or for the creation of sensors and other functional materials. This compound would be expected to react with diols like pinacol (B44631), ethylene (B1197577) glycol, or catechol to form the corresponding boronate esters.

Hypothetical Derivatization with Pinacol:

Reactant Product

The boronic acid group can be converted into other functional groups. For instance, it can be transformed into a trifluoroborate salt by treatment with KHF₂. These potassium aryltrifluoroborate salts often exhibit enhanced stability and different reactivity profiles compared to the parent boronic acids.

Halogen-Directed Transformations

The bromine atom on the aromatic ring offers a handle for further functionalization. It can participate in various cross-coupling reactions (e.g., Sonogashira, Stille, Buchwald-Hartwig) or be a site for metal-halogen exchange to form an organometallic intermediate, which can then react with various electrophiles. The ortho-isopropoxy group might exert a directing effect in certain reactions, such as directed ortho-metalation, although the presence of the boronic acid group would also influence the regioselectivity of such transformations.

Nucleophilic Aromatic Substitution on the Brominated Position

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the substitution of aryl halides. However, the reactivity of the aryl halide is highly dependent on the electronic properties of the aromatic ring. chemistrysteps.comlibretexts.org For a nucleophilic attack to be feasible, the ring must typically be rendered electron-deficient by the presence of strong electron-withdrawing groups, usually positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org

In the case of this compound, the isopropoxy group at the ortho position is an electron-donating group, which increases the electron density of the aromatic ring, thereby deactivating it towards a classical addition-elimination SNAr mechanism. The boronic acid group is a weak deactivator, but it is not sufficient to promote facile substitution of the bromine atom. Consequently, forcing conditions, such as high temperatures, strong bases, and highly nucleophilic reagents, are generally required to effect substitution at the C-3 position. youtube.com

Despite these challenges, various nucleophiles can be employed to displace the bromide under specific catalytic conditions. The table below summarizes potential transformations, which, while not extensively documented for this specific substrate, are based on established principles of nucleophilic aromatic substitution on unactivated aryl bromides.

Table 1: Hypothetical Nucleophilic Aromatic Substitution Reactions

Entry Nucleophile Proposed Conditions Product Plausible Yield (%)
1 Sodium methoxide (B1231860) (NaOMe) CuI (cat.), N,N-Dimethylformamide (DMF), 150 °C 3-Methoxy-2-isopropoxyphenylboronic acid 45-55
2 Sodium phenoxide (NaOPh) Pd(OAc)₂, P(t-Bu)₃ (cat.), Toluene, 110 °C 3-Phenoxy-2-isopropoxyphenylboronic acid 60-70
3 Pyrrolidine CuI (cat.), K₂CO₃, Dimethyl sulfoxide (B87167) (DMSO), 120 °C 3-(Pyrrolidin-1-yl)-2-isopropoxyphenylboronic acid 50-65

Ortho-Lithiation and Electrophilic Quenching Strategies

Directed ortho-lithiation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. acs.org The reaction is guided by a directed metalation group (DMG), which coordinates to an organolithium base, directing deprotonation to a proximate ortho position. In this compound, both the isopropoxy group and the boronic acid moiety can potentially act as DMGs. The isopropoxy group is a well-established DMG. However, the acidity of the B-OH protons in the boronic acid can interfere with the lithiation process by quenching the organolithium reagent. Furthermore, the boronic acid itself can be subject to nucleophilic attack by the organolithium base. acs.org

To circumvent these issues, the boronic acid is typically protected, for example, as a pinacol ester. This protection strategy prevents unwanted side reactions and allows for clean, directed lithiation. The isopropoxy group is expected to direct lithiation to the C-6 position. Subsequent quenching of the resulting aryllithium intermediate with a suitable electrophile introduces a new substituent at this position.

The general strategy is outlined below:

Protection: Conversion of this compound to its pinacol ester derivative.

Lithiation: Treatment with a strong lithium base (e.g., n-butyllithium or lithium diisopropylamide) at low temperatures to effect deprotonation at the C-6 position. acs.org

Electrophilic Quench: Addition of an electrophile to introduce a new functional group.

Deprotection (optional): Hydrolysis of the boronate ester to regenerate the boronic acid.

The following table illustrates the potential scope of this methodology with various electrophiles.

Table 2: Ortho-Lithiation and Electrophilic Quenching of Protected this compound Pinacol Ester

Entry Electrophile Reagents and Conditions Product (after deprotection) Plausible Yield (%)
1 N,N-Dimethylformamide (DMF) 1. n-BuLi, THF, -78 °C; 2. DMF; 3. H₃O⁺ 3-Bromo-6-formyl-2-isopropoxyphenylboronic acid 75-85
2 Iodine (I₂) 1. LDA, THF, -78 °C; 2. I₂; 3. H₃O⁺ 3-Bromo-6-iodo-2-isopropoxyphenylboronic acid 80-90
3 Trimethylsilyl chloride (TMSCl) 1. n-BuLi, THF, -78 °C; 2. TMSCl; 3. H₃O⁺ 3-Bromo-2-isopropoxy-6-(trimethylsilyl)phenylboronic acid 85-95

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